

Application Notes and Protocols for the Scalable Synthesis of 3,4-Diethoxybenzaldehyde

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Compound of Interest

Compound Name: 3,4-Diethoxybenzaldehyde

Cat. No.: B1346580

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Introduction

3,4-Diethoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fragrance industries. Its molecular structure, featuring a benzaldehyde core with two ethoxy groups, provides a versatile scaffold for further chemical modifications. These notes provide a comprehensive overview of a scalable synthesis protocol for **3,4-diethoxybenzaldehyde**, its physicochemical properties, and its applications in industrial contexts.

Physicochemical Properties

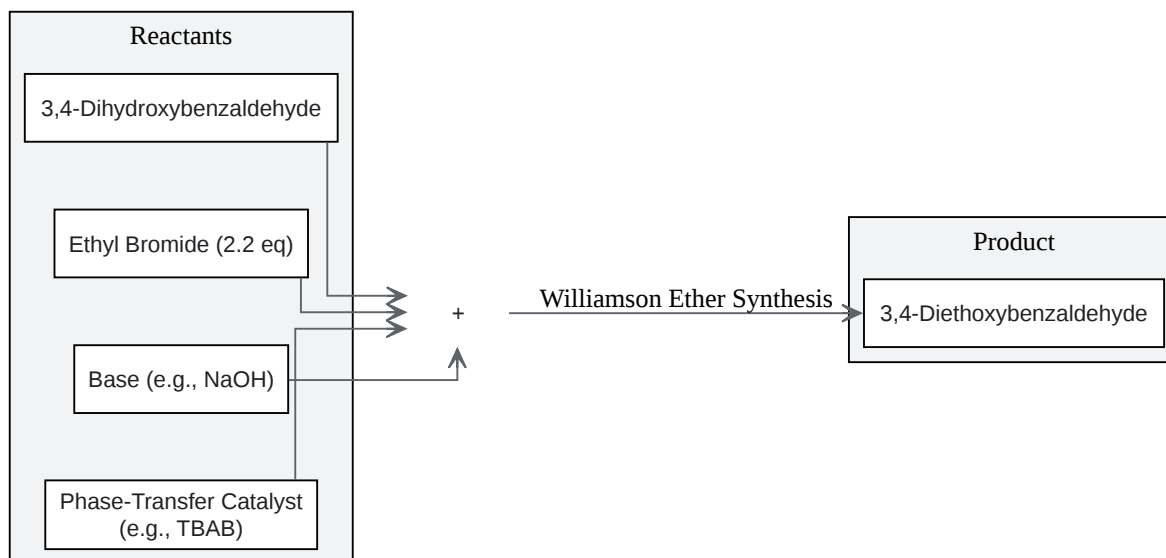
A summary of the key physicochemical properties of **3,4-diethoxybenzaldehyde** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1][2][3][4]
Molecular Weight	194.23 g/mol	[1][5]
CAS Number	2029-94-9	[1][5]
Appearance	White to light yellow crystalline powder or liquid	
Boiling Point	293-294 °C (lit.)	[5]
Density	1.097 g/mL at 25 °C (lit.)	[5]
Refractive Index	n ₂₀ /D 1.5570 (lit.)	[5]
Solubility	Soluble in alcohol and other common organic solvents.	[6]

Scalable Synthesis Protocol: Williamson Ether Synthesis

The most industrially viable and scalable method for the synthesis of **3,4-diethoxybenzaldehyde** is the Williamson ether synthesis, starting from the readily available precursor, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This method involves the O-alkylation of the hydroxyl groups using an ethylating agent in the presence of a base. The use of a phase-transfer catalyst is recommended for large-scale production to enhance reaction rates and yields.

Reaction Scheme



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Caption: Reaction scheme for the synthesis of **3,4-diethoxybenzaldehyde**.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up for pilot and industrial production with appropriate engineering controls and safety measures.

Materials and Reagents:

Reagent	CAS Number	Molecular Weight (g/mol)	Quantity (for 1 mole scale)
3,4-Dihydroxybenzaldehyde	139-85-5	138.12	138.12 g (1.0 mol)
Ethyl Bromide	74-96-4	108.97	239.73 g (2.2 mol)
Sodium Hydroxide (NaOH)	1310-73-2	40.00	88.00 g (2.2 mol)
Tetrabutylammonium Bromide (TBAB)	1643-19-2	322.37	16.12 g (0.05 mol)
Toluene	108-88-3	92.14	1.0 L
Deionized Water	7732-18-5	18.02	As needed
Saturated Brine Solution	-	-	As needed
Anhydrous Magnesium Sulfate	7487-88-9	120.37	As needed

Equipment:

- 5 L three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle with temperature controller
- Separatory funnel
- Rotary evaporator

- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3,4-dihydroxybenzaldehyde (138.12 g, 1.0 mol), tetrabutylammonium bromide (16.12 g, 0.05 mol), and toluene (1.0 L).
- **Addition of Base:** Prepare a solution of sodium hydroxide (88.00 g, 2.2 mol) in deionized water (500 mL) and add it to the reaction mixture.
- **Addition of Ethylating Agent:** Stir the mixture vigorously to ensure good mixing. From the dropping funnel, add ethyl bromide (239.73 g, 2.2 mol) dropwise over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature below 60°C using a water bath if necessary.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction:** Extract the aqueous layer with toluene (2 x 200 mL). Combine all the organic layers.
- **Washing:** Wash the combined organic layer with deionized water (2 x 300 mL) and then with a saturated brine solution (300 mL).
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **3,4-diethoxybenzaldehyde** as a colorless to pale yellow liquid which may solidify on standing.

Expected Yield and Purity

Parameter	Expected Value
Yield	85-95%
Purity (by GC)	>98%

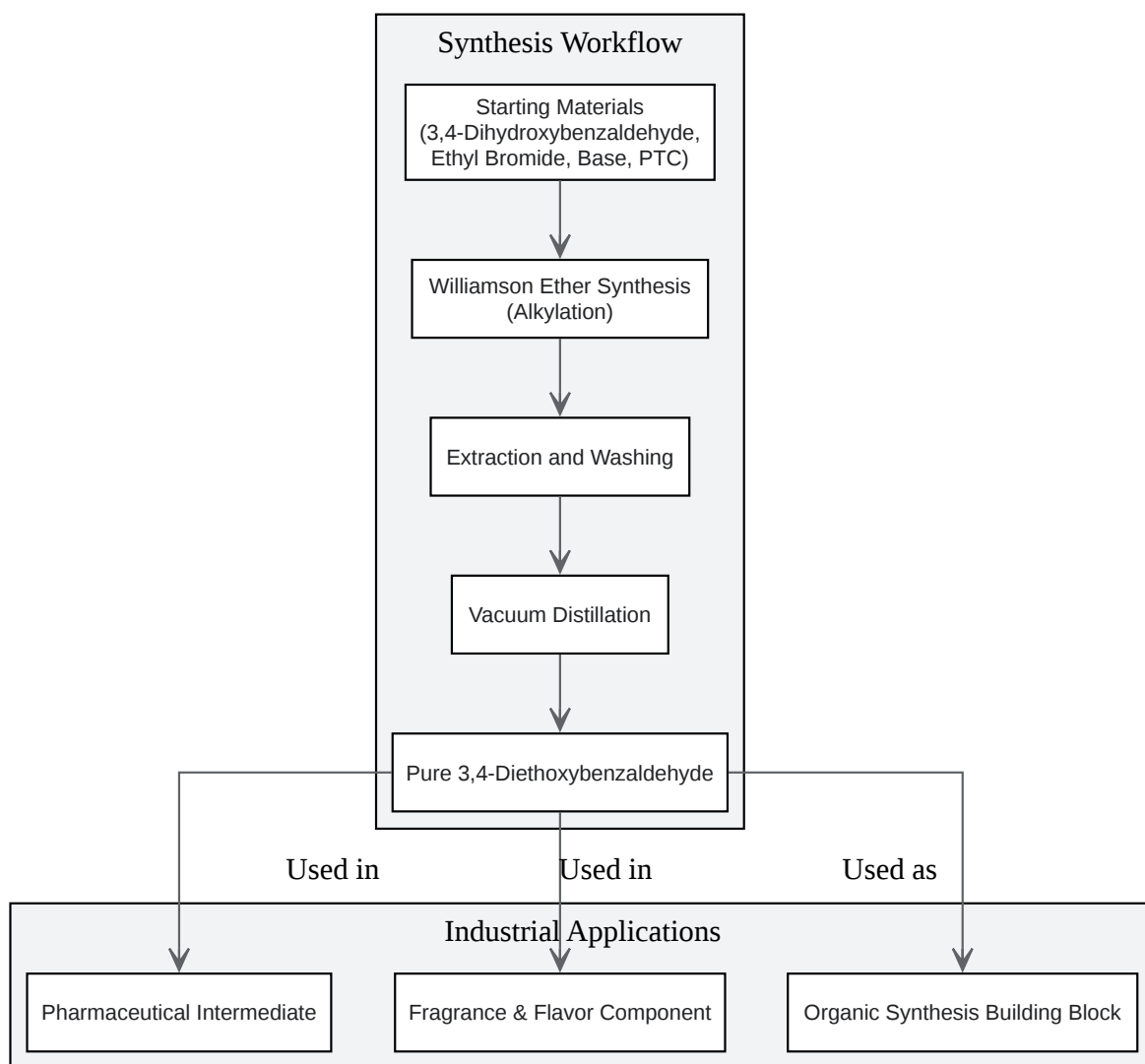
Industrial Applications

3,4-Diethoxybenzaldehyde is a versatile building block in several industrial sectors:

- **Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The diethoxy substitution pattern is found in a number of drug molecules, and this aldehyde provides a convenient starting point for their synthesis.
- **Fragrance and Flavor Industry:** Aromatic aldehydes are widely used in the formulation of fragrances and flavors. **3,4-Diethoxybenzaldehyde** can be used to impart sweet, floral, and vanilla-like notes to perfumes, cosmetics, and other consumer products.
- **Organic Synthesis:** As a bifunctional molecule with an aldehyde group and a substituted benzene ring, it is a valuable starting material for a wide range of chemical transformations, including condensations, oxidations, and reductions, leading to more complex molecules.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from starting materials to the final applications of **3,4-diethoxybenzaldehyde**.



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Caption: Workflow from synthesis to industrial applications.

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